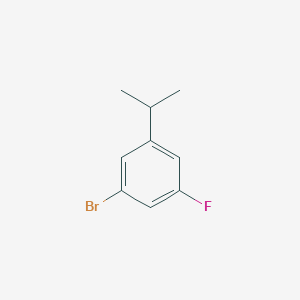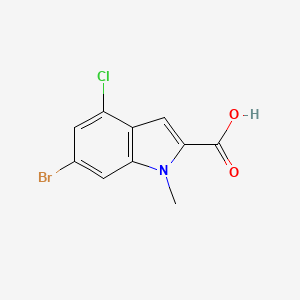
6-Bromo-4-chloro-1-methyl-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-1-methylindole-2-carboxylic acid is a halogenated indole derivative with significant potential in various scientific and industrial applications. Indoles are a class of heterocyclic aromatic organic compounds, and this particular compound features bromine, chlorine, and a methyl group on the indole ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-1-methylindole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent halogenation and methylation steps introduce the bromine, chlorine, and methyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-Bromo-4-chloro-1-methylindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can target the halogenated positions, potentially leading to dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Dehalogenated indoles.
Substitution Products: Amides, esters, and other substituted indoles.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-bromo-4-chloro-1-methylindole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would vary based on the biological context and the specific derivatives formed.
相似化合物的比较
6-Bromo-4-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of chlorine.
6-Bromo-1H-indole-2-carboxylic acid: Lacks the chlorine substitution.
4-Chloro-1-methylindole-2-carboxylic acid: Lacks the bromine substitution.
Uniqueness: 6-Bromo-4-chloro-1-methylindole-2-carboxylic acid is unique due to its combination of halogen substitutions, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrClNO2/c1-13-8-3-5(11)2-7(12)6(8)4-9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI 键 |
QJUKZTUYEYTFKS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


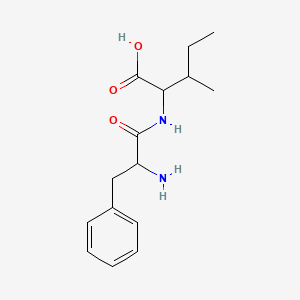
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
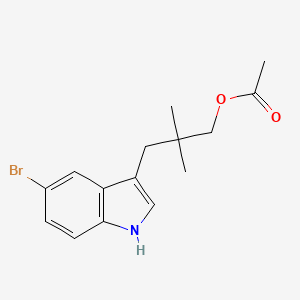
![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

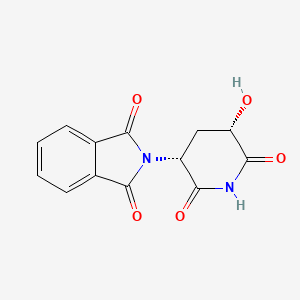
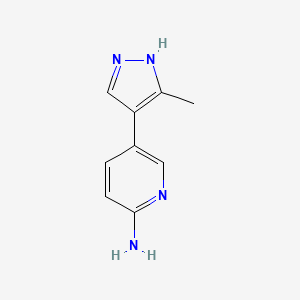

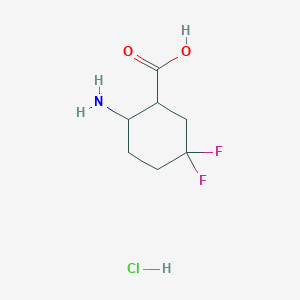
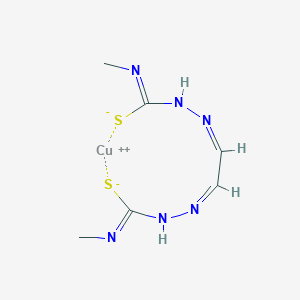
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
